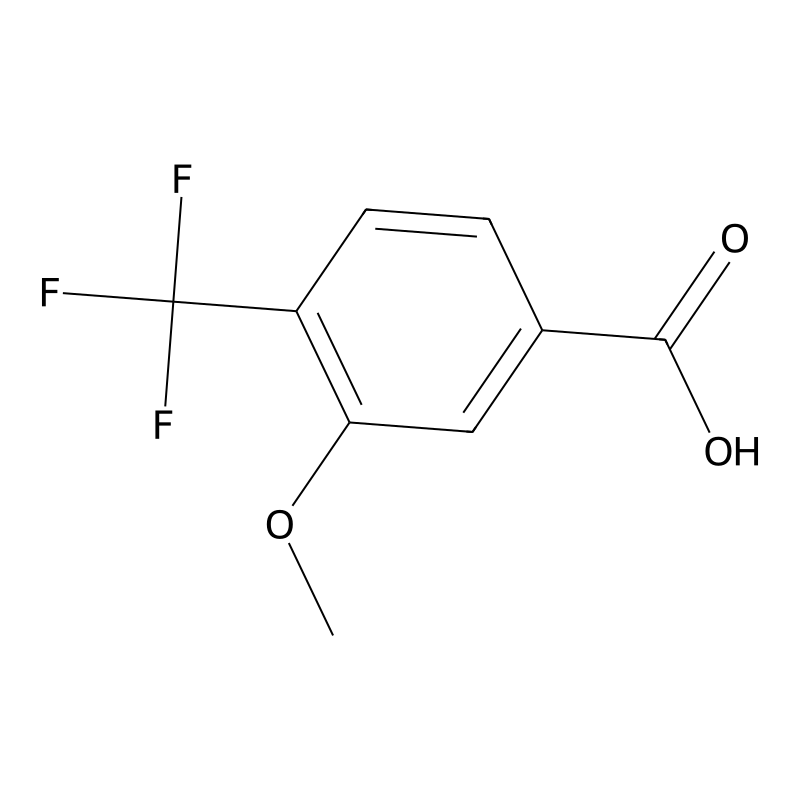3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Methoxy-4-(trifluoromethyl)benzoic acid is an aromatic compound characterized by a methoxy group and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is , with a molecular weight of approximately 220.15 g/mol. The compound is known for its unique chemical properties, including a melting point ranging from 209°C to 211°C . It is typically encountered as a white to light yellow crystalline solid and is soluble in organic solvents like methanol .
There is no documented research on the mechanism of action of 3-methoxy-4-(trifluoromethyl)benzoic acid.
Future Research Directions
- Synthesis and characterization of 3-methoxy-4-(trifluoromethyl)benzoic acid.
- Investigation of its physical and chemical properties.
- Exploration of potential applications in medicinal chemistry or material science.
- In-depth studies on its safety profile.
Organic Synthesis:
The presence of a carboxylic acid group (COOH) indicates 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid's potential as a building block in organic synthesis. The methoxy group (OCH3) and trifluoromethyl group (CF3) can influence the reactivity of the molecule, making it a valuable intermediate for the synthesis of more complex molecules with desired properties [].
Medicinal Chemistry:
The combination of functional groups in 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid might be of interest for medicinal chemists. The carboxylic acid group can participate in forming amide bonds, which are crucial for many biologically active molecules. Additionally, the methoxy and trifluoromethyl groups can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a potential candidate for drug development [].
Material Science:
The aromatic ring structure and functional groups of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid suggest its potential use as a precursor for the development of new materials. The trifluoromethyl group can enhance the molecule's thermal and chemical stability, while the methoxy group can influence its solubility and self-assembly properties [].
The chemical reactivity of 3-methoxy-4-(trifluoromethyl)benzoic acid can be attributed to the presence of the carboxylic acid functional group, which allows for various reactions such as:
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under specific conditions, it can lose carbon dioxide.
- Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attack in certain reactions.
These reactions make it valuable in organic synthesis and medicinal chemistry.
Studies indicate that 3-methoxy-4-(trifluoromethyl)benzoic acid exhibits various biological activities. It has been investigated for its potential anti-inflammatory and analgesic effects, making it a candidate for pharmaceutical applications. Furthermore, its structural similarity to other benzoic acids allows it to interact with biological pathways relevant to drug development .
Several synthesis methods have been reported for 3-methoxy-4-(trifluoromethyl)benzoic acid:
- Direct Fluorination: Using trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group.
- Methoxylation: Employing methanol in the presence of an acid catalyst to introduce the methoxy group onto the aromatic ring.
- Multi-step Synthesis: Starting from simpler benzoic acids and employing various reagents and conditions to achieve the final product.
Each method varies in complexity, yield, and environmental impact.
3-Methoxy-4-(trifluoromethyl)benzoic acid finds applications across various fields:
- Pharmaceuticals: As a building block in drug synthesis due to its biological activity.
- Agricultural Chemicals: Used in the formulation of herbicides and pesticides.
- Material Science: Incorporated into polymers for enhanced properties.
Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly useful in medicinal chemistry .
Interaction studies of 3-methoxy-4-(trifluoromethyl)benzoic acid have revealed its potential as a ligand in various biological systems. It has shown interactions with enzymes involved in metabolic pathways, which may influence pharmacokinetics and pharmacodynamics. Additionally, its ability to form hydrogen bonds due to the carboxylic acid functional group enhances its interaction capabilities with biological macromolecules .
Several compounds share structural similarities with 3-methoxy-4-(trifluoromethyl)benzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 213598-09-5 | 0.98 |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 | 0.95 |
| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | 115933-50-1 | 0.95 |
| 4-Isopropoxy-3-(trifluoromethyl)benzoic acid | 213598-16-4 | 0.94 |
| 3-Hydroxy-4-(trifluoromethyl)benzoic acid | 126541-87-5 | 0.90 |
Uniqueness
3-Methoxy-4-(trifluoromethyl)benzoic acid stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to similar compounds. The presence of both methoxy and trifluoromethyl groups significantly influences its solubility, stability, and interaction with biological systems, making it a versatile compound in both research and industrial applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








